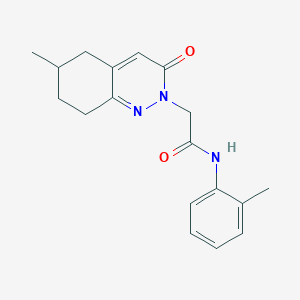

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-7-8-16-14(9-12)10-18(23)21(20-16)11-17(22)19-15-6-4-3-5-13(15)2/h3-6,10,12H,7-9,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAFJAKGFARZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Cinnoline Core: The initial step involves the cyclization of appropriate precursors to form the cinnoline core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Acetylation: The acetamide group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Substitution with o-Tolyl Group: The final step involves the substitution reaction where the o-tolyl group is attached to the acetamide moiety using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cystic Fibrosis Transmembrane Conductance Regulator Modulation

One of the primary applications of this compound is in the modulation of the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that it enhances CFTR activity by binding to specific sites on the protein, promoting chloride ion transport crucial for maintaining fluid balance in epithelial tissues. This action positions the compound as a potential therapeutic agent for cystic fibrosis and related disorders.

Anticancer Activity

Studies have suggested that compounds with similar structural features exhibit anticancer properties. The ability of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide to interact with cellular signaling pathways may also extend its application in oncology. Ongoing research could explore its efficacy against various cancer cell lines by assessing growth inhibition and apoptosis induction .

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and pH. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to monitor synthesis progress and confirm product identity.

The mechanism of action primarily revolves around its interaction with CFTR and other molecular targets related to cellular signaling pathways. The modulation of ion transport mechanisms by this compound could facilitate further studies into its role in enhancing drug delivery systems or serving as a scaffold for new pharmacological agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide (CID44968084)

- Core Structure: Benzoisothiazol-3-one (monocyclic) vs. tetrahydrocinnolin (bicyclic).

- Synthesis : Prepared via reaction of benzoisothiazol-3-one with 2-bromo-N-(o-tolyl)acetamide, yielding 5% as a white solid .

- The o-tolyl group is retained, suggesting similar lipophilicity.

N-(1H-Benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

- Core Structure: Shares the tetrahydrocinnolin system but replaces o-tolyl with a benzimidazole group.

- Implications: The benzimidazole moiety is a known pharmacophore in antiviral and anticancer agents, suggesting divergent biological targeting compared to the o-tolyl variant .

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

- Core Structure: Quinazolinone (aromatic, fused benzene-pyrimidine) vs. partially saturated tetrahydrocinnolin.

- Substituents: 2-Ethyl-6-methylphenyl vs. o-tolyl. The quinazolinone core is planar and aromatic, likely enhancing π-π stacking interactions .

Analogues with Modified Aryl/Acetamide Substituents

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structure : Benzothiazole core with trifluoromethyl and 3-methoxyphenyl groups.

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Core Structure: Morpholinone (six-membered oxygen-containing ring) vs. tetrahydrocinnolin.

- Synthesis: Achieved 58% yield via acetylation and recrystallization, highlighting efficient methods for morpholinone derivatives .

Physicochemical and Spectral Comparisons

Biological Activity

The molecular formula for this compound is , with a molecular weight of 270.33 g/mol. The structure features a tetrahydrocinnoline moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds within the tetrahydrocinnoline class exhibit various mechanisms of action, including:

- Antioxidant Activity : These compounds can scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Some studies suggest that tetrahydrocinnolines may possess antibacterial and antifungal activities.

- Cytotoxic Effects : There is evidence that these compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Therapeutic Applications

- Cancer Treatment : Preliminary studies have shown that tetrahydrocinnoline derivatives can inhibit tumor growth in vitro and in vivo.

- Neurological Disorders : Some derivatives may offer neuroprotective effects, suggesting potential use in treating neurodegenerative diseases.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in various models.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that a similar tetrahydrocinnoline derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .

- Case Study 2 : Research outlined in Pharmaceutical Biology indicated that another derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .

- Case Study 3 : A neuroprotective study published in Neuroscience Letters reported that a related compound improved cognitive function in an Alzheimer's disease model by reducing amyloid-beta plaque formation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Effective against MRSA | |

| Cytotoxicity | IC50 = 12 µM (MCF-7 cells) | |

| Neuroprotection | Reduced amyloid-beta formation |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Effectiveness |

|---|---|---|

| Tetrahydrocinnoline Derivative | Anticancer | High |

| Modified Tetrahydrocinnoline | Antimicrobial | Moderate |

| Neuroprotective Derivative | Neuroprotection | Significant |

Q & A

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Hypothesis Testing :

- Cell-Specific Uptake : Measure intracellular compound concentrations via LC-MS.

- Resistance Mechanisms : Test for ATP-binding cassette (ABC) transporter overexpression using qPCR .

Tables for Reference

Table 1 : Key Synthetic Parameters for Analogous Acetamides

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | Chloroacetyl chloride, TEA, reflux | 58–75 | |

| Cyclization | NaH, DMF, 80°C | 62 | |

| Purification | Silica gel chromatography (CH2Cl2/MeOH) | >95 |

Table 2 : Functional Group Contributions to Bioactivity

| Group | Role in Bioactivity | Example Target |

|---|---|---|

| Cinnolinone | HDAC inhibition | HDAC6 |

| o-Tolyl Acetamide | Lipophilicity enhancement | Blood-brain barrier |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.